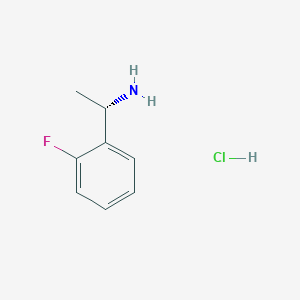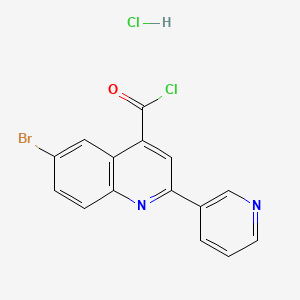
6-Bromo-2-(pyridin-3-yl)quinoline-4-carbonyl chloride hydrochloride
Vue d'ensemble
Description
6-Bromo-2-(pyridin-3-yl)quinoline-4-carbonyl chloride hydrochloride, commonly referred to as BPQC, is a heterocyclic compound. It has been the focus of significant attention in scientific research. It is a part of the quinazoline family, which has been evaluated for their EGFR and HER2 inhibitory activity .
Synthesis Analysis
The synthesis of this compound involves the design and creation of five series of 6-bromo-2-(pyridin-3-yl)-4-substituted quinazolines . The synthesis protocols for the construction of this scaffold have been reported in the literature .Chemical Reactions Analysis
The compound is part of a series that has been evaluated for their EGFR and HER2 inhibitory activity . Certain derivatives of this compound have shown remarkable cytotoxic efficacy against certain cell lines .Applications De Recherche Scientifique
Photoluminescent Materials
One notable application of compounds related to 6-Bromo-2-(pyridin-3-yl)quinoline-4-carbonyl chloride hydrochloride is in the development of photoluminescent materials. A study by Twaróg et al. (2020) explored the use of a similar quinoline-pyridine ligand in creating a copper(II) coordination polymer. This polymer demonstrated photoluminescent properties, showcasing potential in light-emitting devices and sensors. The addition of the pyridyl nitrogen atom, compared to previous analogues, led to the formation of a one-dimensional polymer rather than discrete molecules, enhancing its photoluminescent characteristics (Twaróg, Hołyńska, & Kochel, 2020).
Antimicrobial Agents
The compound has also been investigated for its potential in creating antimicrobial agents. Eweas et al. (2021) synthesized a series of 2-pyridyl quinazoline derivatives, starting from a compound similar to this compound. These derivatives exhibited selective antibacterial activity against Gram-positive bacteria, suggesting a promising avenue for developing new antimicrobial drugs (Eweas, Abdallah, & Elbadawy, 2021).
Anti-platelet Activity
Another intriguing application is in the synthesis of neutral rhodium(III) complexes using substituted pyridine-quinoline ligands, closely related to this compound. Margariti et al. (2020) reported that these complexes showed significant anti-platelet activity, inhibiting the action of the Platelet-Activating Factor (PAF). This discovery opens potential therapeutic avenues for treating diseases related to platelet activation and inflammation (Margariti, Papakonstantinou, Stamatakis, Demopoulos, Schnakenburg, Andreopoulou, Giannopoulos, Kallitsis, & Philippopoulos, 2020).
Propriétés
IUPAC Name |
6-bromo-2-pyridin-3-ylquinoline-4-carbonyl chloride;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8BrClN2O.ClH/c16-10-3-4-13-11(6-10)12(15(17)20)7-14(19-13)9-2-1-5-18-8-9;/h1-8H;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAYOMHKQYGGCKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrCl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


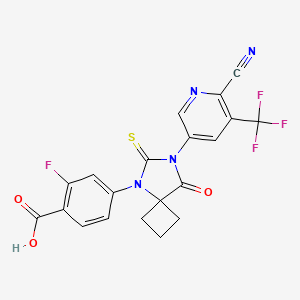
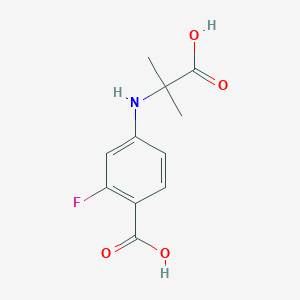
![2-{[(5-Methyl-1,3-thiazol-2-yl)methyl]-amino}ethanol dihydrochloride](/img/structure/B3098185.png)

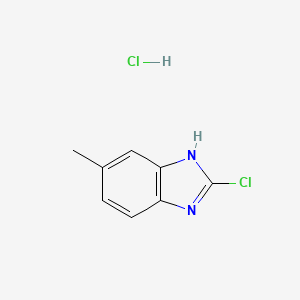
![2-[(Pyridin-2-ylmethyl)amino]ethanesulfonamide oxalate](/img/structure/B3098206.png)
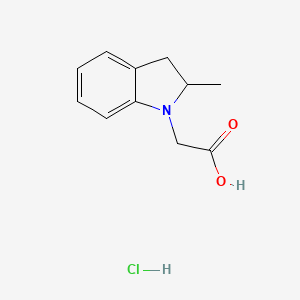


![[(4-chloro-1-ethyl-1H-pyrazol-5-yl)methyl]amine hydrochloride](/img/structure/B3098241.png)
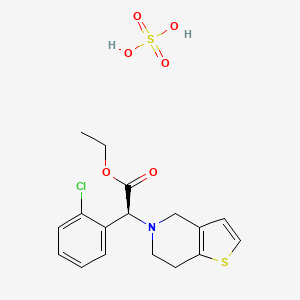
![tert-butyl N-[4-(2-chloroacetamido)butyl]carbamate](/img/structure/B3098267.png)
![Benzo[b]thiophene-2-methanol, 6-methyl-](/img/structure/B3098272.png)
